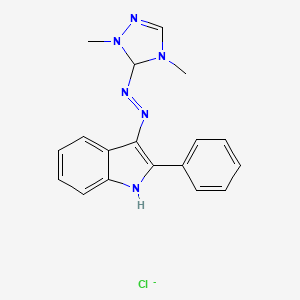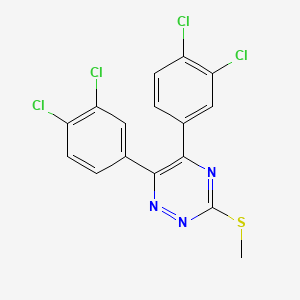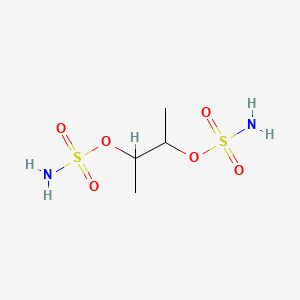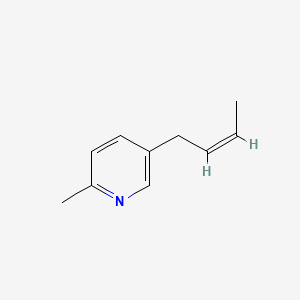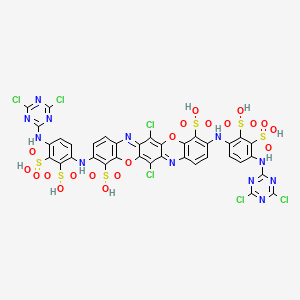
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is a complex organic compound with the molecular formula C36H18Cl6N12O14S4 . This compound is known for its unique structure, which includes multiple chlorine atoms, triazine rings, and sulfonic acid groups. It is primarily used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminophenylsulfonic acid under controlled conditions . The reaction typically occurs in a solvent mixture of dioxane and water, with sodium carbonate as a base. The temperature is maintained between 70-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Microwave irradiation has also been employed to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Substitution: Sodium carbonate is commonly used as a base in substitution reactions.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with amines can lead to the formation of various amine derivatives .
科学研究应用
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves its interaction with specific molecular targets. The triazine rings can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 3,10-Bis[(2-Aminoethyl)Amino]-6,13-Dichloro[1,4]Benzoxazino[2,3-B]Phenoxazine-4,11-Disulfonic Acid
- Tetrasodium 6,13-Dichloro-3,10-Bis[[4-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Amino]-3-Sulfonatoanilino]-[1,4]Benzoxazino[2,3-B]Phenoxazine-2,9-Disulfonate
Uniqueness
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is unique due to its specific arrangement of chlorine atoms, triazine rings, and sulfonic acid groups. This structure imparts distinct chemical and physical properties, making it highly valuable in various applications .
属性
CAS 编号 |
94133-47-8 |
|---|---|
分子式 |
C36H18Cl6N12O20S6 |
分子量 |
1343.7 g/mol |
IUPAC 名称 |
6,13-dichloro-3,10-bis[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,3-disulfoanilino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C36H18Cl6N12O20S6/c37-17-19-23(73-21-9(45-19)1-3-11(25(21)75(55,56)57)43-13-5-7-15(47-35-51-31(39)49-32(40)52-35)29(79(67,68)69)27(13)77(61,62)63)18(38)20-24(17)74-22-10(46-20)2-4-12(26(22)76(58,59)60)44-14-6-8-16(48-36-53-33(41)50-34(42)54-36)30(80(70,71)72)28(14)78(64,65)66/h1-8,43-44H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,47,49,51,52)(H,48,50,53,54) |
InChI 键 |
LGGGXWROJCSNTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NC6=C(C(=C(C=C6)NC7=NC(=NC(=N7)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)OC4=C3Cl)Cl)O2)S(=O)(=O)O)NC8=C(C(=C(C=C8)NC9=NC(=NC(=N9)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


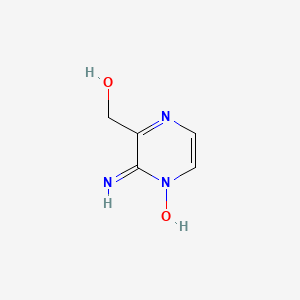
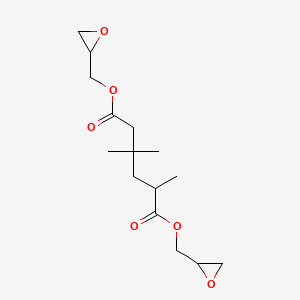
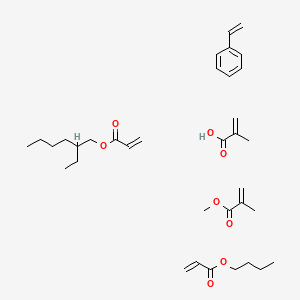
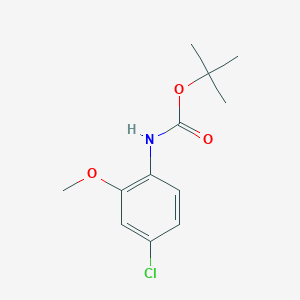
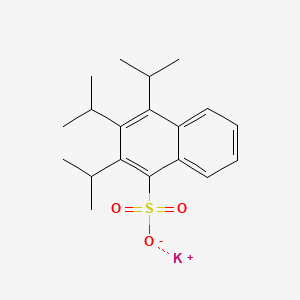
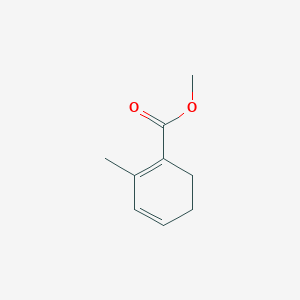
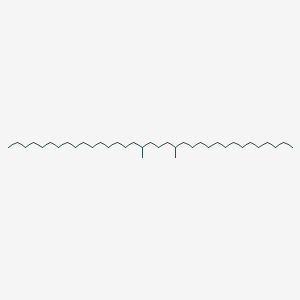
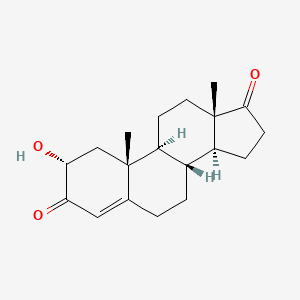
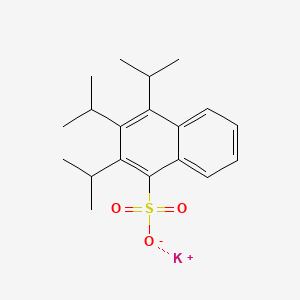
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
